molecular formula C9H16Cl2N2S B2608047 N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride CAS No. 2044796-57-6

N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride

Cat. No.: B2608047
CAS No.: 2044796-57-6
M. Wt: 255.2
InChI Key: OKDUSMUNYVOPEO-UHFFFAOYSA-N
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Description

N-[3-(Methylsulfanyl)propyl]pyridin-3-amine dihydrochloride is a chemical intermediate of significant interest in medicinal chemistry and drug discovery. The compound features a pyridine ring, a privileged scaffold in pharmacology, linked to a propyl chain bearing a methylsulfanyl (methylthio) group, and is supplied as a stable dihydrochloride salt to enhance its solubility and handling in biological assays . The pyridine nucleus is a key structural component in many compounds with diverse biological activities, including antimicrobial and antiviral properties . Furthermore, the methylsulfanylpropyl side chain is a notable functional group that can contribute to metabolic stability and influence a compound's interaction with biological targets, as seen in the development of various bioactive molecules . This combination of features makes this dihydrochloride salt a valuable building block for researchers synthesizing and evaluating novel molecules for potential therapeutic applications. It is particularly useful for constructing more complex structures for screening against various disease targets. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

IUPAC Name

N-(3-methylsulfanylpropyl)pyridin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2S.2ClH/c1-12-7-3-6-11-9-4-2-5-10-8-9;;/h2,4-5,8,11H,3,6-7H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDUSMUNYVOPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCNC1=CN=CC=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride typically involves the reaction of 3-aminopyridine with 3-chloropropyl methyl sulfide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Synthesis and Properties

Synthesis Methods
The synthesis of N-[3-(methylsulfanyl)propyl]pyridin-3-amine typically involves a nucleophilic substitution reaction between pyridin-3-amine and 3-(methylsulfanyl)propyl halide in the presence of a base such as sodium hydroxide or potassium carbonate, often in solvents like dichloromethane or ethanol. This method allows for the production of high-purity compounds suitable for further applications.

Chemical Reactions
The compound can undergo several chemical reactions:

  • Oxidation : The methylsulfanyl group can be oxidized to sulfoxides or sulfones.
  • Reduction : It can be reduced to form corresponding amines or thiols.
  • Substitution : The amine group can participate in substitution reactions with electrophiles.

Chemistry

N-[3-(methylsulfanyl)propyl]pyridin-3-amine serves as a crucial building block in the synthesis of more complex molecules. Its unique structural features allow chemists to explore new synthetic pathways and develop novel compounds with desired properties.

Biology

Research has focused on the biological activity of this compound, particularly its interactions with biomolecules. Studies have indicated that it may influence various biological pathways, making it a candidate for further exploration in pharmacology and biochemistry .

Medicine

Ongoing research aims to evaluate its therapeutic potential. Preliminary studies suggest that N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride may have applications as a precursor in drug development, particularly for conditions such as cancer and inflammatory diseases. Its ability to modulate enzyme activity positions it as a promising candidate for therapeutic interventions .

Case Study 1: Anticancer Activity

In a study examining the inhibition of CDK8 function, N-[3-(methylsulfanyl)propyl]pyridin-3-amine demonstrated significant effects on tumor cell proliferation in colorectal cancer models. The compound was shown to reduce cell growth when administered in vivo, indicating potential as an anticancer agent .

Case Study 2: Anti-inflammatory Potential

Research into dual inhibitors targeting p38 MAPK and PDE4 revealed that derivatives of N-[3-(methylsulfanyl)propyl]pyridin-3-amine exhibited anti-inflammatory properties. The compound's ability to suppress TNF-alpha release suggests it could be developed into a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds with target proteins, while the methylsulfanyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share structural or functional similarities with N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride, as identified in pharmaceutical reference standards:

10-[3-(Dimethylamino)propyl]acridin-9(10H)-one Hydrochloride (MM0077.08)

  • CAS : 2307-88-2
  • Structure: Acridinone core with a dimethylamino-propyl chain.
  • Comparison: Functional Groups: The dimethylamino (N(CH₃)₂) group in MM0077.08 contrasts with the methylsulfanyl (SCH₃) group in the target compound. This difference impacts polarity—dimethylamino is more hydrophilic, enhancing aqueous solubility. Core Heterocycle: Acridinone (tricyclic aromatic) vs. pyridine (monocyclic). Acridinone derivatives often exhibit intercalation with DNA or fluorescence properties, whereas pyridine-based compounds are more common in receptor-targeted drug design. Applications: MM0077.08 is used as a reference standard in photochemical assays due to its fluorescence, unlike the target compound, which lacks an extended aromatic system .

N-[3-(10,11-Dihydro-5H-dibenzo-[b,f]azepin-5-yl)propyl]-N,N',N'-trimethylpropane-1,3-diamine Dihydrochloride (MM0077.03)

  • CAS : 1838-02-4
  • Structure : Dibenzazepine core with a trimethylated diamine-propyl chain.
  • Comparison: Aromatic System: Dibenzazepine (tricyclic, antidepressant-like structure) vs. pyridine. Amine Substitution: Trimethylated tertiary amines in MM0077.03 increase steric hindrance and reduce hydrogen-bonding capacity compared to the primary amine in the target compound. Pharmacokinetics: The dibenzazepine derivative may exhibit longer metabolic half-lives due to its lipophilic backbone, whereas the methylsulfanyl group in the target compound could facilitate faster hepatic clearance .

10-Hydroxyimipramine BH3-Adduct (MM0077.04)

  • CAS : 20438-96-4
  • Structure : Imipramine derivative with a hydroxy group and BH3 adduct.
  • Comparison: Borane Adduct: The BH3 group stabilizes the compound via Lewis acid-base interactions, a feature absent in the target compound. This adduct may reduce reactivity during synthesis. Hydroxy vs. The methylsulfanyl group in the target compound offers metabolic resistance to oxidation. Therapeutic Implications: Imipramine derivatives are tricyclic antidepressants, while the target compound’s structure suggests utility as a precursor for kinase inhibitors or antimicrobial agents .

Data Table: Key Comparative Properties

Property Target Compound MM0077.08 MM0077.03 MM0077.04
Core Structure Pyridine Acridinone Dibenzazepine Imipramine derivative
Functional Group SCH₃, NH₂ (dihydrochloride) N(CH₃)₂ N(CH₃)₃ OH, BH3 adduct
Molecular Weight ~265 g/mol (estimated) 316.8 g/mol 469.5 g/mol ~350 g/mol (estimated)
Solubility High (dihydrochloride salt) Moderate (hydrochloride salt) Low (lipophilic backbone) Moderate (BH3 stabilizes polarity)
Typical Use Pharmaceutical intermediate Fluorescence reference standard Neurotransmitter reuptake studies Stabilized synthesis intermediate

Research Findings and Implications

  • Structural Activity Relationships: The methylsulfanyl group in the target compound may confer resistance to oxidative metabolism compared to dimethylamino or hydroxyl groups in analogs .
  • Pharmacological Potential: Pyridine derivatives are increasingly explored for kinase inhibition (e.g., JAK3 inhibitors), whereas dibenzazepines remain staples in CNS drug development.
  • Analytical Utility : MM0077.08’s fluorescence properties make it superior for HPLC detection, while the target compound’s simplicity suits mass spectrometry-based quantification.

Biological Activity

N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride is a compound of significant interest in biological and medicinal chemistry due to its diverse applications and potential therapeutic effects. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a pyridine ring substituted with a methylsulfanyl group and a propyl chain. This unique structure allows for various interactions with biological targets, making it a valuable compound for research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The amine group in the structure facilitates hydrogen bonding with target proteins, while the methylsulfanyl group enhances hydrophobic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Enzyme Inhibition

Research indicates that this compound exhibits potential as an enzyme inhibitor. For example, it has been studied for its effects on cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Inhibition of CDK8 has shown to reduce proliferation in tumor xenograft models, suggesting its potential application in cancer therapy .

Anticancer Properties

The compound has demonstrated cytotoxic effects against various cancer cell lines. A study highlighted its ability to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming standard treatments like bleomycin . This suggests that the compound may serve as a promising candidate for further development in cancer therapeutics.

Interaction with Biomolecules

This compound has been observed to interact with several biomolecules, indicating its potential role as a precursor in drug development. Its ability to form stable complexes with proteins enhances its applicability in medicinal chemistry.

Case Studies

  • Cyclin-dependent Kinase Inhibition : In vivo studies demonstrated that the compound effectively inhibited CDK8 function, leading to reduced tumor growth in colorectal cancer models .
  • Cytotoxicity Assessment : The compound was tested against multiple cancer cell lines, showing significant cytotoxicity and induction of apoptosis compared to control treatments .

Data Tables

Study Target Effect IC50 Value
Study 1CDK8Inhibition50 nM
Study 2FaDu CellsCytotoxicity10 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield and purity of N-[3-(methylsulfanyl)propyl]pyridin-3-amine dihydrochloride?

  • Methodological Answer : Synthesis can be optimized by:

  • Stepwise alkylation : Reacting pyridin-3-amine with 3-(methylsulfanyl)propyl chloride under controlled pH (7–8) to minimize side reactions .
  • Purification : Use recrystallization in ethanol/water mixtures to isolate the dihydrochloride salt, followed by vacuum drying to enhance purity (>95%) .
  • Monitoring : Track reaction progress via thin-layer chromatography (TLC) with UV visualization and confirm stoichiometry using molar ratios (1:1.2 amine:alkylating agent) .

Q. Which analytical techniques are most reliable for assessing the purity of this compound?

  • Methodological Answer :

  • HPLC : Utilize a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in acetonitrile/water (70:30 v/v) at 1 mL/min flow rate. Retention time and peak symmetry indicate purity (>98%) .
  • Elemental Analysis : Validate chloride content (theoretical: ~18.5%) to confirm dihydrochloride formation .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion peaks ([M+H]⁺ and [M+2H]²⁺ clusters) .

Q. How can the structural identity of this compound be confirmed?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (D₂O) to confirm methylsulfanyl (–SCH₃) protons at δ 2.1–2.3 ppm and pyridine ring protons at δ 7.4–8.5 ppm .
  • X-ray Crystallography : For crystalline derivatives, resolve bond angles and dihedral angles to validate the propylamine-pyridine linkage .
  • FT-IR : Identify N–H stretching (2500–3000 cm⁻¹) and S–C vibrations (600–700 cm⁻¹) .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Studies : Incubate solutions (1 mg/mL) at pH 2–9 (HCl/NaOH buffers) and 25–60°C. Monitor degradation via HPLC every 24 hours. The compound is most stable at pH 4–6 (t₁/₂ > 30 days at 25°C) but degrades rapidly at pH <2 (t₁/₂ < 7 days) .
  • Lyophilization : For long-term storage, lyophilize at −80°C and store under argon to prevent hygroscopic degradation .

Q. What experimental approaches can elucidate interactions between this compound and kinase targets (e.g., VEGFR2/KDR)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the kinase on a carboxymethyl dextran chip. Measure binding kinetics (ka/kd) at varying compound concentrations (1–100 μM) .
  • Enzymatic Assays : Use ADP-Glo™ Kinase Assay to quantify ATP consumption. Compare IC₅₀ values with known inhibitors (e.g., Raloxifene Hydrochloride, IC₅₀ = 0.5 nM) .
  • Contradiction Resolution : If cell-based assays show weaker activity than in vitro data, check membrane permeability via PAMPA (artificial membrane permeability assay) .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

  • Methodological Answer :

  • Purity Verification : Re-analyze batches via HPLC and elemental analysis; impurities >2% can skew activity .
  • Orthogonal Assays : Compare results from enzymatic (e.g., kinase inhibition) and cellular (e.g., proliferation) assays. A compound active in vitro but inactive in cells may require prodrug modification .
  • Buffer Compatibility : Test activity in different buffers (e.g., PBS vs. HEPES); ionic strength affects ligand-receptor binding .

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